1-Chloro-2-(2,2-difluoroethoxy)-3-vinylbenzene
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Overview
Description
1-Chloro-2-(2,2-difluoroethoxy)-3-vinylbenzene is an organic compound characterized by the presence of a chloro group, a difluoroethoxy group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-chloro-2-(2,2-difluoroethoxy)benzene with a vinylating agent under specific conditions to introduce the vinyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and continuous flow systems to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(2,2-difluoroethoxy)-3-vinylbenzene can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require conditions such as elevated temperatures and the presence of a base.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Amines, thiols.
Scientific Research Applications
1-Chloro-2-(2,2-difluoroethoxy)-3-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-2-(2,2-difluoroethoxy)-3-vinylbenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing the nucleophile to attach to the benzene ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
- 1-Chloro-2-(2,2-difluoroethoxy)-3-fluorobenzene
- 1-Chloro-2-(2,2-difluoroethoxy)benzene
Comparison: 1-Chloro-2-(2,2-difluoroethoxy)-3-vinylbenzene is unique due to the presence of the vinyl group, which imparts different chemical reactivity compared to similar compounds. The vinyl group allows for additional reactions such as polymerization, which is not possible with compounds lacking this functional group.
Properties
IUPAC Name |
1-chloro-2-(2,2-difluoroethoxy)-3-ethenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O/c1-2-7-4-3-5-8(11)10(7)14-6-9(12)13/h2-5,9H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCKSXASAIPNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)Cl)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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